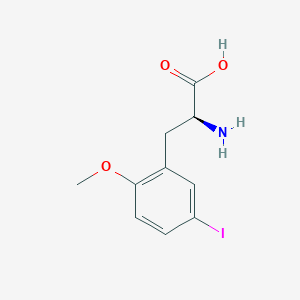
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with iodine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and iodine.
Iodination: The phenol group of 2-methoxyphenol is iodinated using iodine and a suitable oxidizing agent, such as sodium iodate, to form 5-iodo-2-methoxyphenol.
Protection of the Amino Group: The amino group is protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Moiety: The protected amino group is then coupled with a suitable propanoic acid derivative, such as an ester, under basic conditions to form the desired product.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other functional groups, such as a hydroxyl or amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of 2-amino-3-(5-hydroxy-2-methoxyphenyl)propanoic acid.
Reduction: Formation of 2-amino-3-(5-iodo-2-methoxyphenyl)propanol.
Substitution: Formation of 2-amino-3-(5-hydroxy-2-methoxyphenyl)propanoic acid or 2-amino-3-(5-amino-2-methoxyphenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in biological processes and as a probe for studying enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. The iodine and methoxy groups can modulate its reactivity and binding affinity, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-3-(4-iodophenyl)propanoic acid: Similar structure but lacks the methoxy group.
(2S)-2-amino-3-(5-bromo-2-methoxyphenyl)propanoic acid: Similar structure but with a bromine atom instead of iodine.
(2S)-2-amino-3-(5-iodo-2-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid is unique due to the presence of both iodine and methoxy groups on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H12INO3 |
|---|---|
Molekulargewicht |
321.11 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12INO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
HUDRKVHEBRCROF-QMMMGPOBSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)I)C[C@@H](C(=O)O)N |
Kanonische SMILES |
COC1=C(C=C(C=C1)I)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B13054009.png)

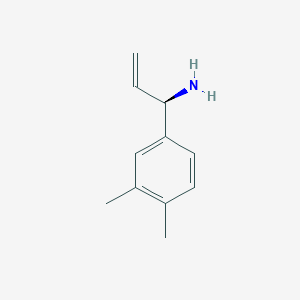
![2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid](/img/structure/B13054041.png)
![4-(1-Methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13054047.png)
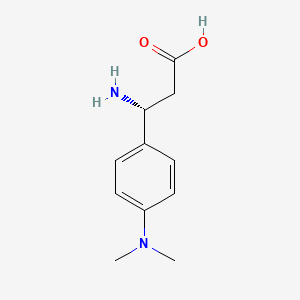
![Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054075.png)
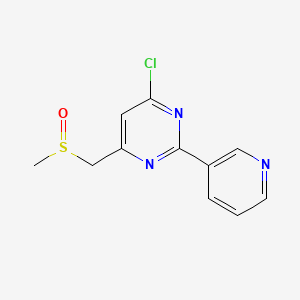
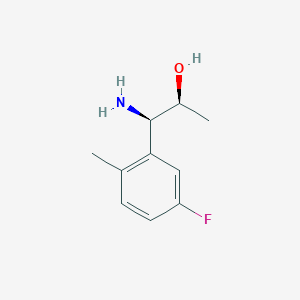
![(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine](/img/structure/B13054082.png)

![(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054101.png)


